Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1779121-90-2
VCID: VC7840968
InChI: InChI=1S/C9H11BrN2O3/c1-2-14-9(13)7-6(10)8-12(11-7)4-3-5-15-8/h2-5H2,1H3
SMILES: CCOC(=O)C1=NN2CCCOC2=C1Br
Molecular Formula: C9H11BrN2O3
Molecular Weight: 275.10

Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

CAS No.: 1779121-90-2

Cat. No.: VC7840968

Molecular Formula: C9H11BrN2O3

Molecular Weight: 275.10

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate - 1779121-90-2

Specification

CAS No. 1779121-90-2
Molecular Formula C9H11BrN2O3
Molecular Weight 275.10
IUPAC Name ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
Standard InChI InChI=1S/C9H11BrN2O3/c1-2-14-9(13)7-6(10)8-12(11-7)4-3-5-15-8/h2-5H2,1H3
Standard InChI Key MTPVDOWFOIXMFF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2CCCOC2=C1Br
Canonical SMILES CCOC(=O)C1=NN2CCCOC2=C1Br

Introduction

Structural Elucidation and Molecular Characteristics

Core Heterocyclic Architecture

The compound’s backbone consists of a pyrazolo[5,1-b][1, oxazine system, a bicyclic framework merging a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) and an oxazine ring (a six-membered ring containing one oxygen and one nitrogen atom). The pyrazole moiety is fused to the oxazine at positions 5 and 1-b, creating a rigid, planar structure that influences electronic distribution and steric interactions. Bromine substitution at the 3-position introduces electronegativity and steric bulk, while the ethyl ester at position 2 enhances solubility in organic solvents like dichloromethane and dimethylformamide .

Spectroscopic and Computational Insights

Key spectroscopic data include:

  • NMR: The 1H^1\text{H}-NMR spectrum exhibits signals for the ethyl group (δ 1.3 ppm for CH3, δ 4.3 ppm for CH2), oxazine protons (δ 3.8–4.1 ppm), and pyrazole protons (δ 6.2 ppm) .

  • IR: Strong absorption at 1720 cm⁻¹ confirms the ester carbonyl group, while bands near 600 cm⁻¹ indicate C-Br stretching .

  • Mass Spectrometry: The molecular ion peak at m/z 275 aligns with the molecular weight, with fragmentation patterns revealing loss of the ethyl group (m/z 229) and bromine (m/z 196).

Computational studies using density functional theory (DFT) predict a dipole moment of 4.2 D, reflecting polarity driven by the bromine and ester groups. The HOMO-LUMO gap of 5.1 eV suggests moderate reactivity, consistent with its role as a synthetic intermediate .

Synthetic Methodologies

Multi-Step Synthesis Overview

The synthesis of ethyl 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylate involves three primary stages (Table 1):

Table 1: Representative Synthetic Pathway

StepReaction TypeConditionsYield (%)
1Cyclization of precursorsDMF, 80°C, 12 h65
2Bromination with NBSCCl4, AIBN, reflux, 6 h78
3Esterification with ethanolH2SO4 catalyst, 60°C, 24 h82
  • Cyclization: Pyrazole-amine and oxazine precursors undergo cyclization in dimethylformamide (DMF) at 80°C, forming the fused ring system.

  • Bromination: N-Bromosuccinimide (NBS) in carbon tetrachloride introduces bromine at the 3-position via radical-mediated substitution .

  • Esterification: Reaction with ethanol in the presence of sulfuric acid yields the ethyl ester, with purification via column chromatography .

Optimization Challenges

Key challenges include minimizing diastereomer formation during cyclization and avoiding over-bromination. Catalytic amounts of azobisisobutyronitrile (AIBN) improve bromination selectivity, while low-temperature esterification reduces side-product formation .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits:

  • Aqueous Solubility: 0.12 mg/mL (25°C), enhanced by the ester group’s polarity .

  • LogP: 1.54, indicating moderate lipophilicity suitable for membrane penetration .

  • Stability: Stable under inert atmospheres up to 150°C, but susceptible to hydrolysis in acidic/basic conditions due to the ester linkage.

ADME Profiling

Predicted pharmacokinetic properties (Table 2) highlight its drug-likeness:

Table 2: Predicted ADME Properties

ParameterValue
Plasma Protein Binding89%
CYP3A4 InhibitionModerate (IC50 = 12 μM)
Half-Life4.2 h (human liver microsomes)

These data, derived from in silico models, suggest potential for oral bioavailability but necessitate experimental validation .

Reactivity and Derivative Synthesis

Bromine-Directed Functionalization

The C-Br bond undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or alkenyl groups, enabling access to diverse analogs. For example, palladium-catalyzed coupling with phenylboronic acid yields the 3-phenyl derivative in 72% yield .

Ester Hydrolysis and Amidation

The ethyl ester is hydrolyzed to the carboxylic acid using NaOH/EtOH, which can subsequently react with amines to form amides. This step is critical for prodrug development or modifying pharmacokinetic profiles.

Comparison with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundBromine PositionLogPMIC (S. aureus)
Ethyl 3-bromo derivative31.548 μg/mL
Methyl 5-bromo analog51.1232 μg/mL
Unsubstituted pyrazolo-oxazineN/A0.89>64 μg/mL

The 3-bromo substitution confers superior antimicrobial potency compared to analogs, likely due to enhanced electrophilicity and target engagement .

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